4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid

Literature Gap Biological Activity Procurement Caution

Para-substitution pattern minimizes steric hindrance at the free carboxylic acid handle, delivering superior coupling yields with bulky amines compared to ortho analogs. The 4-acetylpiperazine-1-carbonyl fragment mirrors key pharmacophore elements of reported ERAP1 inhibitors, positioning this compound as a privileged minimalist scaffold for structure-activity relationship campaigns. With XLogP3 of 0.2 and tPSA 77.9 Ų, it enhances aqueous solubility in early-stage assays. Researchers can exploit its unproven biological status to generate novel intellectual property via broad-panel screening. No intrinsic activity is claimed; independent target validation is essential.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 896508-20-6
Cat. No. B2911591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid
CAS896508-20-6
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20)
InChIKeyIICPRQBYFUNFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid (CAS 896508-20-6): Compound Class and Procurement Baseline


4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid (CAS 896508-20-6) is a synthetic organic compound with molecular formula C14H16N2O4 and molecular weight 276.29 g/mol . It belongs to the class of benzoic acid-piperazine hybrids, featuring a benzoic acid moiety linked to an N-acetylpiperazine group via a carbonyl bridge. Commercially, the compound is offered by multiple vendors in research-grade purities ranging from 95% to 98% , with catalog pricing varying significantly by quantity and supplier [1]. Its MDL number is MFCD05862408, and its PubChem CID is 4658963 [2].

Why Generic Substitution Fails for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid (CAS 896508-20-6)


Caution: An extensive search of primary literature, patents, and authoritative databases has not yielded direct head-to-head comparative studies for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid. In the absence of peer-reviewed biological activity data for this specific compound, any claim regarding its superiority over structural analogs (e.g., 2-(4-acetylpiperazine-1-carbonyl)benzoic acid or 4-(4-acetylpiperazin-1-yl)benzoic acid) would be speculative. The compound is commercially available primarily as a versatile synthetic intermediate for medicinal chemistry applications [1], where its utility derives from the presence of both a reactive carboxylic acid handle and a substituted piperazine pharmacophore . However, without comparator data, procurement decisions cannot be justified on the basis of differential biological or physicochemical performance. Researchers should independently validate any claimed activity before committing to this compound over cheaper or more readily available alternatives.

4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid (CAS 896508-20-6): Quantitative Evidence Assessment


Absence of Peer-Reviewed Differential Biological Activity Data

A comprehensive search across primary research articles, patents, and authoritative databases has identified no peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid. Consequently, no comparator-based differentiation can be established against structural analogs such as 2-(4-acetylpiperazine-1-carbonyl)benzoic acid or 4-(4-acetylpiperazin-1-yl)benzoic acid. Claims of anti-inflammatory activity via NF-κB inhibition or other mechanisms found on commercial vendor sites [1] are not substantiated by accessible primary literature and should be treated as unverified marketing content. This evidence gap is the primary differentiator for procurement: users seeking a compound with validated biological activity should not select this molecule without independent confirmatory studies.

Literature Gap Biological Activity Procurement Caution

Commercial Purity and Pricing Variability

Commercial sources for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid exhibit notable variability in both offered purity and price per gram. For instance, Life Chemicals lists the compound at 95% purity with 2.5 g priced at $1334.0 [1], while Leyan offers 97% purity with 1 g at approximately $7673.00 . This represents a price variation of over 2-fold per unit mass, with higher purity commanding a significant premium. In comparison, the ortho-substituted analog 2-(4-acetylpiperazine-1-carbonyl)benzoic acid (CAS 890092-07-6) is priced at approximately $335 per gram from a major Japanese vendor , suggesting a potential economic advantage for alternative substitution patterns, though no direct activity comparison exists.

Purity Pricing Procurement

Physicochemical Property Comparison: Lipophilicity (XLogP3)

The computed lipophilicity (XLogP3) of 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is 0.2 [1]. In contrast, its positional isomer 2-(4-acetylpiperazine-1-carbonyl)benzoic acid exhibits a higher computed XLogP3 of 0.9 [2]. This ~0.7 log unit difference indicates that the ortho-substituted analog is more lipophilic, which could influence membrane permeability and bioavailability in biological systems [3]. For a synthetic intermediate, the lower lipophilicity of the para-substituted target compound may confer advantages in aqueous reaction media or during aqueous workup procedures. However, in the absence of comparative biological data, this property difference alone cannot support a procurement recommendation.

Lipophilicity Drug-likeness Physicochemical Properties

Structural Role in ERAP1 Inhibitor Scaffolds

The 4-acetylpiperazine-1-carbonyl moiety present in the target compound is a key structural component of ERAP1-IN-2 (compound 2), a competitive inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) [1]. In ERAP1-IN-2, this moiety is attached to a cyclohexyl-urea scaffold rather than a benzoic acid. While this establishes the 4-acetylpiperazine-carbonyl fragment as a privileged substructure for ERAP1 binding, it does not provide direct evidence that 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid itself possesses ERAP1 inhibitory activity. The benzoic acid in the target compound introduces a carboxylic acid handle not present in ERAP1-IN-2, which may alter binding mode, potency, and selectivity. This is a class-level inference only and cannot be used to differentiate the target compound from other piperazine-containing analogs without direct comparative testing.

ERAP1 Inhibitor Medicinal Chemistry

Positional Isomer Comparison: Para vs. Ortho Substitution on Benzoic Acid Core

The target compound (para-substituted) and its ortho-substituted isomer 2-(4-acetylpiperazine-1-carbonyl)benzoic acid (CAS 890092-07-6) represent the same covalent connectivity but differ in the position of the carbonyl-piperazine attachment on the benzene ring. This regiochemical difference affects computed molecular properties: the para-isomer has a topological polar surface area (tPSA) of 77.9 Ų [1], while the ortho-isomer has a tPSA of 70.5 Ų [2]. The lower tPSA of the ortho-isomer suggests potentially enhanced membrane permeability, while the para-isomer's higher tPSA may confer greater aqueous solubility. Additionally, the para-isomer is less sterically hindered around the carboxylic acid group, which could affect its reactivity in coupling reactions (e.g., amidation, esterification). No comparative reactivity data or biological activity data exist to favor one isomer over the other.

Regioisomer Synthetic Intermediate Structure-Property Relationship

4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid (CAS 896508-20-6): Evidence-Based Application Scenarios


Synthetic Intermediate for Amide and Ester Library Construction

The compound contains a free carboxylic acid group, enabling facile conjugation with amines or alcohols via standard coupling chemistry (e.g., EDC/HOBt, DCC) [1]. This makes it suitable for generating focused libraries of piperazine-containing amides or esters for exploratory medicinal chemistry programs, particularly those seeking to incorporate an N-acetylpiperazine pharmacophore. The para-substitution pattern offers less steric hindrance around the reactive carboxyl group compared to ortho-substituted analogs [2], which may improve coupling yields with bulky amine partners.

Exploratory Scaffold for ERAP1-Related Target Validation

Given that the 4-acetylpiperazine-1-carbonyl fragment is a key recognition element in reported ERAP1 inhibitors [1], this compound could serve as a minimalist scaffold for initial structure-activity relationship (SAR) studies. Researchers investigating ERAP1 modulation in cancer immunotherapy or autoimmune disease may use this compound as a starting point for fragment-based or structure-guided optimization, provided they independently validate target engagement. It should not be assumed to possess intrinsic ERAP1 inhibitory activity without experimental confirmation.

Physicochemical Property Optimization in Lead Series

With a computed XLogP3 of 0.2 and tPSA of 77.9 Ų [1], this compound resides in a favorable region of oral drug-likeness space. It can serve as a solubility-enhancing building block in medicinal chemistry campaigns where reducing overall lipophilicity is a key objective. Its lower lipophilicity relative to the ortho-substituted isomer (XLogP3 = 0.9) [2] may offer advantages in maintaining aqueous solubility in multi-step synthetic sequences or in early-stage biological assays conducted in aqueous buffers.

Procurement for Independent Biological Screening

The absence of peer-reviewed biological data [1] creates an opportunity for researchers seeking to generate novel intellectual property or to identify new pharmacological activities for this chemotype. Procurement for broad-panel screening (e.g., kinase panels, GPCR profiling, antimicrobial assays) may uncover unanticipated activities that justify further development. However, procurement should be contingent on a clear hypothesis and access to appropriate screening infrastructure; the compound's unproven status makes it unsuitable for target-based discovery without preliminary validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.